molecular formula C17H20NO9P B13846568 ((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate

((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate

Cat. No.: B13846568
M. Wt: 413.3 g/mol
InChI Key: CTRSMIHJJCWIDR-MWQQHZPXSA-N
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Description

((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate is a complex organic compound with a unique structure that includes a benzyloxy group, a pyridinone ring, and a dihydroxytetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate typically involves multiple steps. The process begins with the preparation of the benzyloxy and pyridinone intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to maintain optimal reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the pyridinone ring can produce dihydropyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate involves its interaction with specific molecular targets. The benzyloxy group and pyridinone ring are key functional groups that enable binding to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways by altering the phosphorylation status of proteins, thereby affecting signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(2R,3S,4R,5R)-5-(4-Hydroxy-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate
  • **(2R,3S,4R,5R)-5-(4-Methoxy-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate

Uniqueness

The uniqueness of ((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate lies in its specific functional groups and stereochemistry. The presence of the benzyloxy group distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity. Additionally, the stereochemistry of the compound plays a crucial role in its interaction with molecular targets, influencing its overall efficacy and specificity.

Properties

Molecular Formula

C17H20NO9P

Molecular Weight

413.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-phenylmethoxypyridin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H20NO9P/c19-14-8-12(25-9-11-4-2-1-3-5-11)6-7-18(14)17-16(21)15(20)13(27-17)10-26-28(22,23)24/h1-8,13,15-17,20-21H,9-10H2,(H2,22,23,24)/t13-,15-,16-,17-/m1/s1

InChI Key

CTRSMIHJJCWIDR-MWQQHZPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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